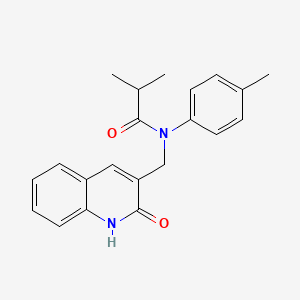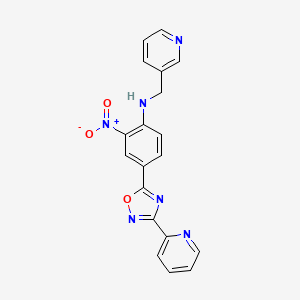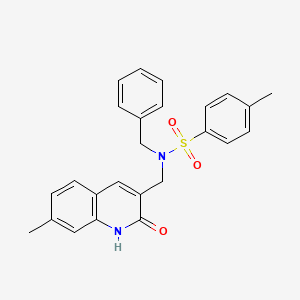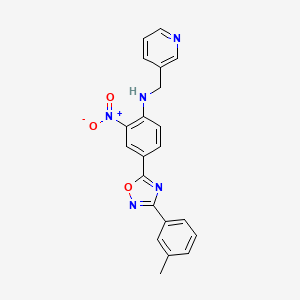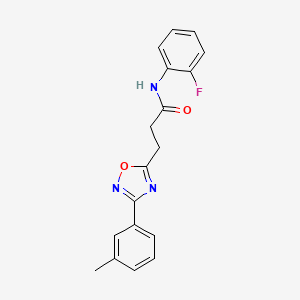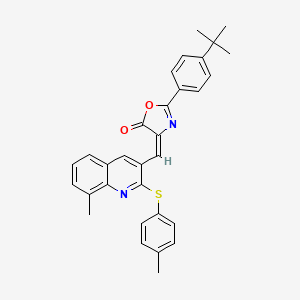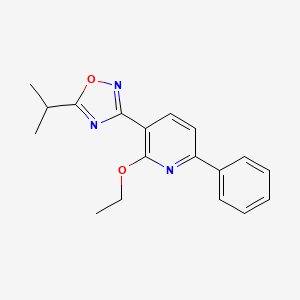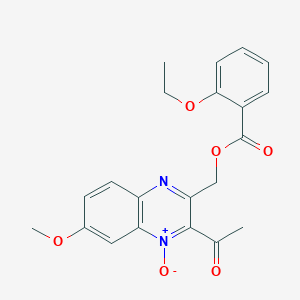
2-acetyl-3-(((2-ethoxybenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-acetyl-3-(((2-ethoxybenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide, also known as EMAQ, is a synthetic compound that belongs to the quinoxaline family of compounds. EMAQ has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of cancer research.
Mécanisme D'action
The exact mechanism of action of 2-acetyl-3-(((2-ethoxybenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide is not fully understood. However, it is believed that this compound exerts its anticancer effects by inhibiting the activity of certain enzymes involved in DNA replication and repair. This leads to DNA damage and ultimately, cell death. This compound has also been shown to inhibit the activity of certain signaling pathways involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. It has been shown to have a favorable pharmacokinetic profile, with good bioavailability and a long half-life. This compound has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its anticancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-acetyl-3-(((2-ethoxybenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide is its specificity for cancer cells, which minimizes the risk of off-target effects. This compound has also been shown to be effective against drug-resistant cancer cells, which is a major challenge in cancer therapy. However, one limitation of this compound is its relatively low potency compared to other anticancer agents. This may limit its clinical utility as a standalone therapy and may require combination with other agents.
Orientations Futures
Future research on 2-acetyl-3-(((2-ethoxybenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide should focus on further elucidating its mechanism of action and identifying potential biomarkers of response. In addition, studies should be conducted to investigate the efficacy of this compound in preclinical models and in clinical trials. Furthermore, the development of more potent analogs of this compound may enhance its clinical utility as a cancer therapy. Finally, studies should be conducted to investigate the potential of this compound in other disease areas, such as inflammation and neurodegeneration.
Conclusion:
In conclusion, this compound is a promising anticancer agent that has shown efficacy against various cancer cell lines. Its specificity for cancer cells and minimal toxicity in normal cells make it a promising candidate for cancer therapy. Further research is needed to fully elucidate its mechanism of action and to investigate its potential in other disease areas.
Méthodes De Synthèse
2-acetyl-3-(((2-ethoxybenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide can be synthesized using a multistep process involving the reaction of 2-ethoxybenzoyl chloride with 2-methoxyaniline to form 2-ethoxy-N-(2-methoxyphenyl)benzamide. This intermediate is then reacted with acetic anhydride to form 2-acetyl-3-(2-methoxyphenyl)quinoxaline. Finally, the addition of hydrogen peroxide and acetic acid leads to the formation of this compound.
Applications De Recherche Scientifique
2-acetyl-3-(((2-ethoxybenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Propriétés
IUPAC Name |
(3-acetyl-6-methoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl 2-ethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6/c1-4-28-19-8-6-5-7-15(19)21(25)29-12-17-20(13(2)24)23(26)18-11-14(27-3)9-10-16(18)22-17/h5-11H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYYHHNXUFKJIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)OCC2=NC3=C(C=C(C=C3)OC)[N+](=C2C(=O)C)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

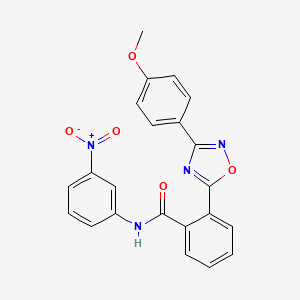
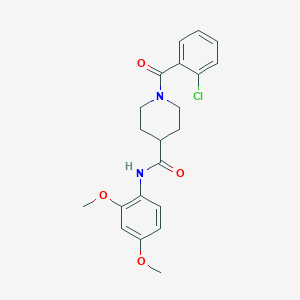
![1-(4-ethoxy-3-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7696227.png)

![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7696242.png)
